![molecular formula C17H18N2O5 B5811318 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid, also known as DABA, is a chemical compound that has been widely used in scientific research due to its unique properties. DABA is a member of the benzoic acid family and has a molecular weight of 347.38 g/mol.
作用机制
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid works by binding to the active site of proteases, preventing them from breaking down proteins. This inhibitory effect is due to the presence of the carbamate group, which is able to form a covalent bond with the active site of the protease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on proteases, this compound has been shown to have anti-inflammatory properties and to be able to reduce the production of reactive oxygen species. This compound has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
实验室实验的优点和局限性
One of the main advantages of using 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid in lab experiments is its specificity for certain proteases. This allows researchers to study the function of specific proteases without affecting other proteases or enzymes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
未来方向
There are a number of future directions for research involving 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid. One area of interest is the development of this compound-based inhibitors for specific proteases, which could have potential therapeutic applications. Another area of interest is the use of this compound in the study of proteases involved in the aging process and age-related diseases. Additionally, further research is needed to determine the optimal concentration and duration of exposure for this compound in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit the activity of certain proteases has made it a valuable tool for studying the function of these enzymes in various diseases and biological processes. While there are some limitations to its use, the potential therapeutic applications and future directions for research make this compound an important area of study in the field of biochemistry and molecular biology.
合成方法
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid can be synthesized through a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the protection of the amine group with a carbamate group, followed by the reaction of the protected amine with 4-methylbenzoyl chloride to form the desired product.
科学研究应用
3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain proteases, such as trypsin and chymotrypsin, which are involved in the breakdown of proteins. This compound has also been used to study the role of proteases in various diseases, including cancer and inflammation.
属性
IUPAC Name |
3-[(2,5-dimethoxyphenyl)carbamoylamino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-4-5-11(16(20)21)8-13(10)18-17(22)19-14-9-12(23-2)6-7-15(14)24-3/h4-9H,1-3H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHAZUYQHVXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
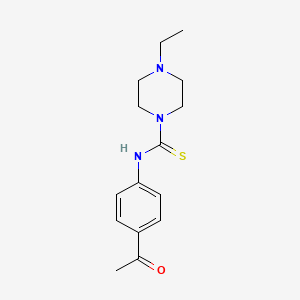
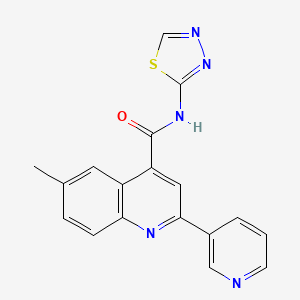
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
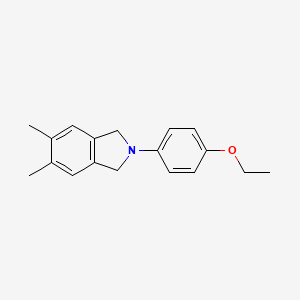
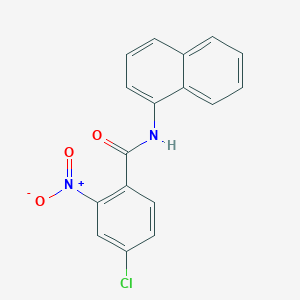
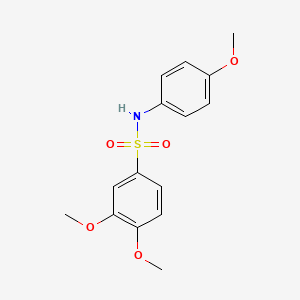

![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)